molecular formula C25H20ClN3O B2716317 1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-59-0

1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

カタログ番号: B2716317
CAS番号: 932488-59-0
分子量: 413.91
InChIキー: MADHSBGIKSEPMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20ClN3O and its molecular weight is 413.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound belonging to the pyrazoloquinoline family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory activities. Its unique structure, characterized by a fused pyrazole and quinoline ring system along with various substituents, enhances its biological activity and chemical properties.

  • Molecular Formula : C24H22ClN3O
  • Molecular Weight : 399.88 g/mol
  • Structural Features : The compound features a pyrazoloquinoline core with a chlorine atom and methoxy group that are critical for its biological properties.

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

  • Condensation reactions using appropriate aldehydes and pyrazoles.
  • Cyclization reactions involving the formation of the pyrazoloquinoline framework from simpler precursors.

Anticancer Activity

Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
A549 (Lung Cancer)7.8Inhibition of cell cycle progression
HeLa (Cervical Cancer)6.5Activation of caspase pathways

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

Experimental Condition Inhibition (%) Control
LPS-induced NO production70%Positive control (1400 W)
Cytokine release (TNF-alpha)65%DMSO

The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • The presence of the chlorine atom enhances lipophilicity and binding affinity to biological targets.
  • The methoxy group contributes to improved solubility and bioavailability.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Study on Pyrazolo[4,3-c]quinolines : This research highlighted the anticancer properties of various derivatives, emphasizing the role of halogen substitutions in enhancing activity against breast and lung cancer cell lines .
  • Anti-inflammatory Evaluation : A study focused on the anti-inflammatory effects of pyrazolo[4,3-c]quinolines demonstrated significant inhibition of NO production in macrophage models, similar to findings for our compound .

科学的研究の応用

Research indicates that compounds within the pyrazoloquinoline class exhibit significant biological properties. The specific compound under consideration has shown promise in various therapeutic areas:

  • Anticancer Activity : Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been evaluated for its efficacy against various cancer cell lines, demonstrating notable cytotoxic effects.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Anticancer Study :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : In vitro assays were conducted using MCF-7 cell lines.
    • Findings : The compound exhibited IC50 values indicating significant inhibition of cell growth compared to control groups.
  • Anti-inflammatory Research :
    • Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
    • Methodology : Administration of the compound was followed by monitoring inflammatory markers.
    • Findings : Reduced levels of pro-inflammatory cytokines were observed, suggesting potential therapeutic benefits.
  • Antimicrobial Evaluation :
    • Objective : To test the efficacy against bacterial strains.
    • Methodology : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound demonstrated significant zones of inhibition, indicating its potential as an antimicrobial agent.

特性

IUPAC Name

1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O/c1-15-4-7-17(8-5-15)24-21-14-27-23-11-10-19(30-3)13-20(23)25(21)29(28-24)18-9-6-16(2)22(26)12-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADHSBGIKSEPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。